1,3-Di-o-tolylguanidine 1,3-Di-o-tolylguanidine 1,2-bis(2-methylphenyl)guanidine is a member of toluenes.
Brand Name: Vulcanchem
CAS No.: 97-39-2
VCID: VC0004259
InChI: InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
SMILES: CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol

1,3-Di-o-tolylguanidine

CAS No.: 97-39-2

Cat. No.: VC0004259

Molecular Formula: C15H17N3

Molecular Weight: 239.32 g/mol

* For research use only. Not for human or veterinary use.

1,3-Di-o-tolylguanidine - 97-39-2

CAS No. 97-39-2
Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
IUPAC Name 1,2-bis(2-methylphenyl)guanidine
Standard InChI InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
Standard InChI Key OPNUROKCUBTKLF-UHFFFAOYSA-N
Isomeric SMILES CC1=CC=CC=C1N/C(=N\C2=CC=CC=C2C)/N
SMILES CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
Canonical SMILES CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
Colorform WHITE POWDER
CRYSTALS FROM DILUTED ALC
Melting Point 179 °C

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Structure

DTG, systematically named 1,2-bis(2-methylphenyl)guanidine, belongs to the diarylguanidine class. Its structure comprises two o-tolyl groups (2-methylphenyl) attached to a guanidine core (NH–C(=NH)–NH). The guanidine moiety’s planarity and hydrogen-bonding capacity contribute to DTG’s reactivity and ligand-binding properties .

Table 1: Molecular Identity of DTG

PropertyValueSource
CAS Registry Number97-39-2
Molecular Weight239.32 g/mol
SMILES NotationCC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
InChI KeyOPNUROKCUBTKLF-UHFFFAOYSA-N

Physicochemical Properties

Thermal and Solubility Profiles

DTG exhibits a melting point of 176–178°C, indicative of its crystalline solid state at room temperature . Its low water solubility (70 mg/L at 20°C) contrasts with high solubility in organic solvents like methanol, facilitating its use in polymer processing . Stability studies note that DTG remains intact for up to one year when stored in dark, dry conditions, though solutions in dimethyl sulfoxide (DMSO) degrade within three months .

Table 2: Key Physicochemical Properties

PropertyValueSource
Density1.1000 g/cm³
Vapor Pressure0 Pa at 25°C
LogP (Octanol-Water)2.9
Refractive Index1.4560 (estimated)

Industrial Applications and Functional Roles

Rubber Vulcanization Accelerator

DTG serves as a secondary accelerator in silica-reinforced rubber composites, enhancing crosslinking efficiency by neutralizing acidic silanol groups on silica surfaces . Its adsorption onto silica particles promotes silane coupling agent activity, improving mechanical properties in tires and industrial rubber products .

Pharmacological Activity

DTG binds selectively to sigma (σ) receptors, with IC₅₀ values of ~30 nM for both σ₁ and σ₂ subtypes . This affinity underpins its experimental use in neuropharmacology, particularly in studies exploring psychosis and dopamine receptor interactions .

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Recent advancements enable DTG quantification in human urine at parts-per-trillion levels. A validated method employing hydrophilic–lipophilic balanced solid-phase extraction (HLB-SPE) achieves limits of detection (LOD) and quantification (LOQ) of 0.002–0.02 ng/mL and 0.005–0.05 ng/mL, respectively . Recovery rates range from 75.3% to 111%, with intra-day and inter-day precision below 4% .

Table 3: HPLC-MS/MS Parameters for DTG Analysis

ParameterValueSource
Precursor Ion ( m/z )240
Product Ion ( m/z )133, 108
Collision Energy (CE)32 V, 31 V

Mass Spectral Characterization

High-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments confirms DTG’s fragmentation pattern, with dominant ions at m/z 133 and 108 under electrospray ionization (ESI) . These spectral libraries support unambiguous identification in complex matrices .

Human Exposure and Metabolic Pathways

Biomonitoring Evidence

A pilot study detected DTG in 20% of adult urine samples (median concentration: 0.05 ng/mL), though its primary congener, 1,3-diphenylguanidine (DPG), showed higher prevalence (73% in children) . Inhalation and dermal absorption during rubber manufacturing are hypothesized exposure routes.

In Vitro Metabolism

Incubation with human liver microsomes reveals four Phase I metabolites, including mono-/di-hydroxylated derivatives and cyclic urea products . Phase II metabolism generates N- and O-glucuronides, which may serve as biomarkers for exposure monitoring .

Table 4: Major DTG Metabolites Identified

Metabolic PathwayMetabolite StructureSource
Hydroxylation3-Hydroxy-DTG
GlucuronidationDTG- N-glucuronide

Environmental Fate and Regulatory Frameworks

Environmental Persistence

DTG’s low vapor pressure and moderate LogP suggest limited atmospheric mobility but potential bioaccumulation in aquatic systems . The U.S. EPA lists DTG under Substance Registry System 97-39-2, though specific emission regulations remain absent .

Regulatory Status

The FDA permits DTG in food-contact rubber articles (21 CFR 177.2600), reflecting its historical use despite emerging toxicity concerns . The European Chemicals Agency (ECHA) has yet to classify DTG under REACH.

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